molecular formula C6H10N4 B13896247 6-(Methylamino)-4-pyrimidinemethanamine CAS No. 1314909-51-7

6-(Methylamino)-4-pyrimidinemethanamine

Cat. No.: B13896247
CAS No.: 1314909-51-7
M. Wt: 138.17 g/mol
InChI Key: WBUXANAHEBOXQB-UHFFFAOYSA-N
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Description

6-(Methylamino)-4-pyrimidinemethanamine is a pyrimidine derivative featuring a methylamino group at position 6 and a methanamine group at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Synthetic routes for such compounds often involve multi-step reactions, including nucleophilic substitutions, coupling reactions, and purification via HPLC or LCMS . For instance, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride has been used as a starting material in related syntheses, yielding products characterized by LCMS (e.g., m/z 411 [M+H]⁺) and HPLC retention times (e.g., 1.18 minutes) .

Properties

CAS No.

1314909-51-7

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

6-(aminomethyl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C6H10N4/c1-8-6-2-5(3-7)9-4-10-6/h2,4H,3,7H2,1H3,(H,8,9,10)

InChI Key

WBUXANAHEBOXQB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC(=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)-N-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    N-Methylation: The methylation of the nitrogen atom at the 4-position can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Aminomethyl)-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the pyrimidine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the pyrimidine ring critically influence physicochemical properties and biological activity. Below is a comparison of 6-(Methylamino)-4-pyrimidinemethanamine with structurally related compounds:

Compound Position 4 Substituent Position 6 Substituent Key Features
This compound Methanamine Methylamino High polarity due to amine groups; potential for hydrogen bonding
4-Methyl-6-phenylpyrimidin-2-amine Methyl Phenyl Lipophilic phenyl group enhances membrane permeability; used in pesticides
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl Piperidinyl Bulky piperidinyl group may improve binding to hydrophobic enzyme pockets
4-Methoxy-4-methyl-6-phenylpyrimidine Methoxy Phenyl Electron-donating methoxy group alters reactivity and solubility

Physicochemical Properties

  • Polarity and Solubility: The target compound’s methanamine and methylamino groups increase polarity, likely improving water solubility compared to phenyl- or piperidinyl-substituted analogs .
  • Hydrogen Bonding: The NH groups in this compound enable stronger hydrogen-bonding interactions, akin to 4-Methyl-6-phenylpyrimidin-2-amine, which forms multiple hydrogen bonds in crystal structures .
  • Molecular Weight : While LCMS data for the target compound are unavailable, analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine have m/z values >250 [M+H]⁺, suggesting similar mid-range molecular weights .

Pharmacological Implications

  • Target Compound : The amine groups may enhance interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding, similar to pyrimidine-based drugs .
  • Phenyl-Substituted Analogs : Exhibit agrochemical and medicinal applications due to their stability and lipophilicity .
  • Piperidinyl Derivatives : Bulky substituents like piperidinyl improve pharmacokinetic profiles by modulating solubility and target affinity .

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